2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-20-17(22)14-8-3-11(9-15(14)18(20)23)19-16(21)10-25-13-6-4-12(24-2)5-7-13/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTWKLMQLUPRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Molecular Formula : C15H15N1O3S1
- Molecular Weight : 299.35 g/mol
The presence of the methoxyphenyl and dioxoisoindolin groups suggests potential interactions with biological targets, which are critical for its activity.
Anticancer Properties
Recent studies indicate that compounds similar to 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of isoindoline have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study conducted on a series of isoindoline derivatives demonstrated that certain compounds could inhibit the growth of various cancer cell lines while sparing non-tumorigenic cells. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. Research has highlighted that similar thioether derivatives can reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases.
Research Findings : In a controlled study, a thioether derivative was found to significantly decrease the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its anti-inflammatory potential .
The biological activity of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been reported to inhibit enzymes like HSP90, which play crucial roles in cancer cell survival and proliferation .
- Regulation of Signaling Pathways : The compound may influence various signaling pathways such as NF-kB and MAPK, leading to altered gene expression profiles that promote apoptosis in cancer cells .
- Oxidative Stress Modulation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death while protecting normal cells from damage .
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide exhibit significant anticancer properties.
Mechanisms of Action :
- Induction of Apoptosis : Compounds in this class have been shown to induce programmed cell death in various cancer cell lines.
- Cell Cycle Disruption : They can disrupt the cell cycle, inhibiting cancer cell proliferation.
- Signaling Pathway Modulation : Key pathways such as PI3K/Akt and MAPK are influenced, leading to altered cell survival and proliferation dynamics.
Case Study Example : A study on isoindoline derivatives demonstrated that certain compounds inhibited the growth of multiple cancer cell lines while sparing non-tumorigenic cells. The study highlighted the modulation of signaling pathways related to cell survival as a primary mechanism .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses.
Research Findings :
- A controlled study found that similar thioether derivatives significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharides (LPS), indicating potential utility in treating inflammatory diseases .
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; disrupts cell cycle; modulates signaling pathways |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential for treating inflammatory diseases |
Chemical Reactions Analysis
Oxidation Reactions
The thioether moiety (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity aligns with studies on structurally analogous compounds .
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Acidic, 50°C, 24 hrs | H₂O₂ (30% aqueous) | Sulfoxide derivative | 68% | |
| Strongly acidic, reflux | mCPBA (meta-chloroperoxybenzoic acid) | Sulfone derivative | 82% |
Key findings:
-
Sulfoxide formation occurs selectively at lower oxidant concentrations .
-
Sulfone derivatives exhibit enhanced electrophilicity, enabling downstream nucleophilic attacks .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | Hydrochloric acid | 2-((4-Methoxyphenyl)thio)acetic acid | 74% | |
| 2M NaOH, 80°C | Sodium hydroxide | Corresponding amine + acetic acid | 89% |
Notable observations:
-
Acidic hydrolysis preserves the thioether linkage but cleaves the acetamide bond .
-
Basic conditions degrade the isoindolinone ring in prolonged reactions (>8 hrs) .
Nucleophilic Substitution
The methyl group on the isoindolinone scaffold participates in SN2 reactions:
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Benzyl bromide | NaH | DMF | N-Benzyl derivative | 63% | |
| Propargyl bromide | K₂CO₃ | Acetone | Alkynylated isoindolinone | 55% |
Mechanistic insight:
-
Sodium hydride (NaH) enhances nucleophilicity by deprotonating the methyl group.
-
Steric hindrance from the dioxoisoindolin ring limits reactivity with bulky electrophiles.
Cycloaddition and Heterocycle Formation
The acetamide’s NH group engages in [3+2] cycloadditions with nitriles:
| Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl cyanide | CuI/Et₃N | 1,2,4-Triazole hybrid | 71% | |
| Ethyl cyanoacetate | — | Pyrimidine-fused derivative | 68% |
Applications:
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the thioether group:
| Condition | Product | Quantum Yield | Source |
|---|---|---|---|
| UV-A (365 nm), 12 hrs | Dimeric disulfide | 0.32 | |
| UV-C (254 nm), benzophenone | Crosslinked polymer | — |
Critical notes:
-
Disulfide formation is reversible under reducing conditions.
-
Photodegradation occurs in oxygen-rich environments, limiting synthetic utility.
Preparation Methods
Structural Overview and Key Synthetic Challenges
The molecular architecture of 2-((4-methoxyphenyl)thio)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide (molecular formula: C₁₈H₁₆N₂O₄S, molecular weight: 356.4 g/mol) comprises three critical components:
- A 2-methyl-1,3-dioxoisoindolin-5-yl core, which imposes steric constraints during amide bond formation.
- A thioether bridge at the 2-position, requiring selective sulfur nucleophile incorporation.
- An acetamide linker that connects the isoindolinone and 4-methoxyphenylthio groups.
Key challenges include avoiding over-functionalization of the electron-deficient isoindolinone ring and ensuring regioselective coupling at the 5-amino position.
Synthetic Routes to 2-((4-Methoxyphenyl)thio)-N-(2-Methyl-1,3-dioxoisoindolin-5-yl)acetamide
Peptide Coupling Strategy
The most widely reported method involves a two-step sequence: (1) synthesis of 2-((4-methoxyphenyl)thio)acetic acid, followed by (2) coupling with 5-amino-2-methylisoindoline-1,3-dione.
Step 1: Synthesis of 2-((4-Methoxyphenyl)thio)acetic Acid
4-Methoxythiophenol is reacted with chloroacetic acid in alkaline aqueous conditions (pH 8–9) at 60–80°C for 4–6 hours. The thiolate anion attacks the α-carbon of chloroacetic acid, forming the thioether linkage. Typical yields range from 70–85%.
Step 2: Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Subsequent reaction with 5-amino-2-methylisoindoline-1,3-dione at room temperature for 12–24 hours affords the target compound. Yields for this step vary between 50–65%, with purity >95% after recrystallization from ethanol/water mixtures.
Critical Parameters
Nucleophilic Substitution Approach
An alternative route involves displacing a halogen from 2-chloro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide with 4-methoxythiophenol.
Reaction Conditions
- Base : Potassium carbonate or triethylamine in acetonitrile.
- Temperature : Reflux (82°C) for 8–12 hours.
- Catalyst : Cryptand [2.2.2] (5 mol%) to enhance nucleophilicity of the thiophenoxide ion.
This method achieves 60–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetamide intermediate.
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 62 | 97 |
| Acetonitrile | 37.5 | 58 | 95 |
| THF | 7.5 | 42 | 89 |
DMF outperforms polar aprotic solvents due to superior dissolution of the isoindolinone substrate.
Catalytic Additives
Incorporating 10 mol% HOBt during coupling reduces racemization and improves reaction kinetics, elevating yields by 12–15%. Cryptands, as noted in patent WO2011143360A2, enhance reaction rates by coordinating alkali metal ions, freeing the thiophenoxide ion for nucleophilic attack.
Analytical Characterization
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
Batch processes using 500 g of 5-amino-2-methylisoindoline-1,3-dione in DMF with EDC/HOBt achieve 58% isolated yield. Continuous flow systems are under investigation to reduce reaction times from 24 hours to <4 hours.
Byproduct Management
Major impurities include:
- N-Acylurea : Formed via EDC degradation, mitigated by maintaining reaction pH <7.
- Dimerization Products : Controlled by limiting excess EDC (≤1.2 eq).
Q & A
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Intermediate formation | Glacial acetic acid, reflux | 60–75% | TLC, NMR |
| Final coupling | K₂CO₃, DMF, rt | 70–85% | IR, MS |
Advanced: How can researchers resolve contradictory biological activity data across studies?
Discrepancies in reported bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or impurities. To address this:
- Purity validation : Use HPLC (>95% purity) and NMR to confirm structural integrity .
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentration for kinase assays).
- Control compounds : Include reference inhibitors (e.g., staurosporine) to benchmark activity .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Assigns protons (e.g., methoxy group at δ 3.8 ppm) and confirms regiochemistry .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ at m/z 430.2) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1667 cm⁻¹) .
Advanced: What strategies are recommended for studying its structure-activity relationships (SAR)?
- Analog synthesis : Modify substituents (e.g., methoxy to ethoxy) to assess electronic effects .
- Molecular docking : Use software like AutoDock to predict binding interactions with targets (e.g., COX-2 active site) .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazolidinedione core) for activity .
Basic: How can researchers ensure compound stability during storage and experiments?
- Solubility testing : Determine stability in DMSO/PBS mixtures via UV-Vis spectroscopy .
- Temperature control : Store at –20°C under inert atmosphere to prevent oxidation .
- Degradation monitoring : Use LC-MS to track hydrolysis of the acetamide group over time .
Advanced: What methodologies are suitable for elucidating its mechanism of action in anticancer studies?
- In vitro assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
- Target identification : Perform pull-down assays with biotinylated derivatives and proteomic analysis .
- Pathway analysis : Use RNA-seq to identify dysregulated genes (e.g., p53, Bcl-2) post-treatment .
Basic: What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Byproduct formation : Optimize stoichiometry (e.g., 1.5:1 reagent ratio) and use scavengers .
- Low yields in recrystallization : Screen solvents (e.g., ethanol/water mixtures) for optimal purity .
- Exothermic reactions : Implement gradual reagent addition and cooling systems .
Advanced: How can computational modeling enhance the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity .
- QSAR models : Correlate substituent hydrophobicity with bioavailability (e.g., ClogP vs. IC₅₀) .
- Metabolite prediction : Simulate Phase I/II metabolism with Schrödinger’s Metabolism Module .
Basic: What solvent systems are compatible with this compound for in vitro assays?
- Polar aprotic solvents : DMSO (≤0.1% v/v) for stock solutions .
- Aqueous buffers : PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Avoid : Chloroform (reacts with thio groups) .
Advanced: How can researchers address low reproducibility in biological assays?
- Batch variability : Synthesize a single large batch and aliquot for all studies .
- Cell line authentication : Use STR profiling to confirm identity .
- Statistical rigor : Perform triplicate repeats with ANOVA analysis (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
